molecular formula C14H15N3O4 B2557950 Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate CAS No. 565166-69-0

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate

Cat. No.: B2557950
CAS No.: 565166-69-0
M. Wt: 289.291
InChI Key: WZXSDTZHRVOUCG-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with an amino group at position 4, a benzyl group at position 3, and a methyl acetate moiety at position 1. Its functional groups (amide, benzyl, and ester) suggest reactivity patterns suitable for further derivatization or biological activity.

Properties

CAS No.

565166-69-0

Molecular Formula

C14H15N3O4

Molecular Weight

289.291

IUPAC Name

methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3

InChI Key

WZXSDTZHRVOUCG-UHFFFAOYSA-N

SMILES

COC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N

solubility

soluble

Origin of Product

United States

Preparation Methods

Core Structural Considerations

The target molecule features a tetrahydropyrimidine-2,6-dione backbone with substitutions at positions 1, 3, and 4. Key challenges include regioselective alkylation at N3, acylation at N1, and the introduction of the 4-amino group. Contemporary approaches leverage 1,3-disubstituted 6-aminouracils as precursors, as demonstrated in NHC-catalyzed aza-Claisen rearrangements.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into:

  • Tetrahydropyrimidine-2,6-dione core (derived from 6-aminouracil).
  • N3-Benzylation (via alkylation with benzyl halides).
  • N1-Acylation (using methyl chloroacetate or activated esters).
  • C4-Amination (via reduction of nitro intermediates or direct substitution).

Stepwise Preparation Methods

Synthesis of 6-Aminouracil Derivatives

The foundational step involves preparing 6-aminouracil, typically achieved through cyclocondensation of urea derivatives with ethyl cyanoacetate under basic conditions. For example, 1-monosubstituted urea reacts with ethyl cyanoacetate in sodium ethoxide to yield 3-unprotected 6-aminouracil:

$$
\text{Urea} + \text{Ethyl cyanoacetate} \xrightarrow{\text{NaOEt, reflux}} 6\text{-Aminouracil}
$$

Key Conditions :

  • Solvent: Dry ethanol (2 M).
  • Temperature: Reflux (72 hours).
  • Yield: 70–85%.

N3-Benzylation

Selective benzylation at N3 is achieved using benzyl halides in polar aprotic solvents. For instance, 6-amino-1-(methyl acetate)uracil is treated with benzyl bromide in DMF with potassium carbonate:

$$
6\text{-Aminouracil} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 3\text{-Benzyl-6-aminouracil}
$$

Optimized Parameters :

  • Base: K$$2$$CO$$3$$ (2 equiv).
  • Temperature: 80°C (24 hours).
  • Yield: 75–90%.

N1-Acylation with Methyl Chloroacetate

Introduction of the methyl acetate group at N1 employs chloroacetylation followed by esterification. In a representative protocol:

  • Chloroacetylation :
    $$
    3\text{-Benzyl-6-aminouracil} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} 1\text{-Chloroacetyl-3-benzyl-6-aminouracil}
    $$

  • Esterification :
    $$
    1\text{-Chloroacetyl intermediate} + \text{MeOH} \xrightarrow{\text{NaOMe}} \text{Methyl acetate derivative}
    $$

Critical Observations :

  • Excess chloroacetyl chloride (10 equiv) ensures complete acylation.
  • Esterification with methanol under basic conditions avoids side reactions.

C4-Amination Strategies

The 4-amino group is introduced via nitration followed by reduction or through direct substitution. A viable route involves:

  • Nitration :
    $$
    \text{Tetrahydropyrimidine} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} 4\text{-Nitro derivative}
    $$

  • Reduction :
    $$
    4\text{-Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} 4\text{-Amino target compound}
    $$

Challenges :

  • Regioselective nitration requires precise temperature control (0–5°C).
  • Catalytic hydrogenation achieves >90% conversion.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

N-Heterocyclic carbene (NHC) catalysts (e.g., 8c ) enhance aza-Claisen rearrangements, achieving yields up to 95% for bicyclic uracils. Tribasic potassium phosphate in toluene proves optimal for minimizing side reactions.

Table 1: Catalyst Performance in Aza-Claisen Rearrangement

Catalyst Yield (%) Reaction Time (h)
8a 78 24
8c 95 18
8f 82 20

Temperature and Time Dependence

Prolonged heating (24–72 hours) at 80°C ensures complete alkylation, while shorter durations (5–10 minutes) suffice for amide couplings using COMU/DIPEA.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Signals at δ 6.14–6.20 ppm (C6-NH), δ 10.01–11.92 ppm (uracil NH), and δ 3.65 ppm (COOCH$$_3$$) confirm structure.
  • FTIR : Bands at 1705 cm$$^{-1}$$ (C=O), 1650 cm$$^{-1}$$ (amide I), and 1550 cm$$^{-1}$$ (NH bend) align with literature.

Purity and Yield Assessment

HPLC analyses reveal >98% purity for recrystallized products. Yields range from 34% (initial acylation) to 95% (optimized NHC catalysis).

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-alkylation : Mitigated using stoichiometric benzyl halides.
  • Ester Hydrolysis : Avoided by limiting aqueous workup.

Sustainable Alternatives

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes, preserving yields. Biocatalytic routes using lipases for esterification are under investigation.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, which can participate in amide coupling or further derivatization. For example:

RCOOCH3NaOH/H2ORCOONa+HClRCOOH\text{RCOOCH}_3 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{RCOO}^- \text{Na}^+ \xrightarrow{\text{HCl}} \text{RCOOH}

This reactivity is analogous to ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives, where ester hydrolysis enabled subsequent amide bond formation for triazine-based anticancer agents .

Amino Group Condensation

The 4-amino group participates in Schiff base formation or nucleophilic substitution. For instance:

  • Hydrazine formation : Reacts with aldehydes (e.g., benzaldehyde) to yield hydrazone derivatives, as demonstrated in the synthesis of 4-hydrazinyl-1,3-dimethyluracil analogs .

  • Heterocyclization : Condensation with isothiocyanates forms thiourea derivatives, a pathway utilized in the design of antiproliferative thiazolidinone/uracil hybrids .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidinone ring undergoes substitution at C5/C6. For example, chlorination or nitration reactions are feasible, as seen in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives .

Cycloaddition and Annulation

The ring participates in [3 + 3] or [6 + 6] cycloadditions with α,β-unsaturated carbonyl systems. This reactivity is exploited in the NHC-catalyzed synthesis of dihydropyrido[2,3-d]pyrimidines .

Key Reactions and Derivatives

Reaction Type Conditions Product Biological Relevance
Ester hydrolysis NaOH/H₂O, refluxCarboxylic acid derivativePrecursor for amide-based drug design
Hydrazone formation Aldehyde, ethanol, RTHydrazine derivatives (e.g., 4a–4f in ref. )Antiviral/anticancer scaffolds
Thiourea synthesis Aryl isothiocyanate, DCM, TEAThiourea derivatives (e.g., 3a–f in ref. )Antiproliferative agents (GI₅₀ ≈1–10 μM)
NHC-catalyzed annulation NHC precatalyst (e.g., 8c ), K₃PO₄, DQDihydropyrido[2,3-d]pyrimidines (e.g., 7aaa in ref. )Bioactive heterocycles

Mechanistic Insights

  • NHC-mediated pathways : The ester group facilitates NHC activation, generating α,β-unsaturated acyl azolium intermediates (III ), which undergo 1,2-addition and aza-Claisen rearrangement .

  • Base-dependent reactivity : Strong bases (e.g., K₃PO₄) enhance nucleophilic attack at the ester carbonyl, while weaker bases favor ring functionalization .

Scientific Research Applications

Medicinal Chemistry

The compound’s structure suggests potential applications in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Preliminary studies indicate that derivatives of similar tetrahydropyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with analogous structures have shown selective toxicity towards human breast and colon cancer cells while sparing normal cells. This selective action is crucial for developing targeted cancer therapies .

Antimicrobial Properties

Research has suggested that methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate may possess antimicrobial properties. Compounds of similar structure have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It may inhibit enzymes involved in critical metabolic pathways associated with diseases like diabetes and neurodegenerative disorders. For example:

  • Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
  • α-glucosidase Inhibition : The compound may also act as an α-glucosidase inhibitor, which is beneficial in managing type 2 diabetes by slowing carbohydrate absorption in the intestines .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

  • Cytotoxicity Studies : A study demonstrated that tetrahydropyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells .
  • Antimicrobial Efficacy : Research indicated that certain derivatives showed effective antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 256 µg/mL against common bacterial strains .
  • Enzyme Inhibition Profiles : Investigations into the enzyme inhibition capabilities revealed that compounds with similar structures could effectively inhibit key enzymes involved in glucose metabolism and neurotransmission .

Mechanism of Action

The mechanism by which Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The amino and benzyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(3-Hydroxypropyl)-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxaldehyde Methyl Hemiacetal
  • Key Differences: Contains a hydroxypropyl substituent instead of a benzyl group. Features a carboxaldehyde methyl hemiacetal at position 4 instead of an amino group. The aldehyde group enables nucleophilic addition reactions, while the amino group in the target compound may participate in hydrogen bonding or act as a directing group in synthesis .
  • Synthesis: Synthesized via a three-step solvent-free method using ethyl acetoacetate and methyl cyanoacetate, emphasizing cost efficiency and minimal solvent use . Higher yield (93% for intermediate steps) compared to typical pyrimidine derivatives, which often require harsh conditions.
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
  • Key Differences: Substituted with a thietan-3-yloxy group (a sulfur-containing heterocycle) and a methylthio group, contrasting with the benzyl and amino groups in the target compound.
  • Reactivity :
    • Thioether and thietane groups may undergo oxidation or ring-opening reactions, whereas the benzyl group in the target compound is more stable under oxidative conditions .
Methyl 2,5-Dimethoxy-3-Nitrobenzoate
  • Key Differences: Aromatic benzoate ester with nitro and methoxy groups instead of a pyrimidine core.

Structural and Reactivity Comparison (Data Table)

Compound Name Core Structure Key Substituents Synthesis Yield Key Reactivity/Applications Reference
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate Tetrahydropyrimidine 4-Amino, 3-benzyl, 1-methyl acetate Not reported Hydrogen bonding, potential drug scaffold N/A
3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde methyl hemiacetal Tetrahydropyrimidine 3-Hydroxypropyl, 4-carboxaldehyde 93% (intermediate) Aldehyde for functionalization (e.g., dyes)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, methylthio Not reported Sulfur-mediated reactivity (e.g., prodrugs)
Methyl 2,5-dimethoxy-3-nitrobenzoate Benzoate 3-Nitro, 2,5-dimethoxy 93% Ester stability under basic conditions

Biological Activity

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The compound has the molecular formula C14H15N3O4C_{14}H_{15}N_{3}O_{4} and a molecular weight of approximately 289.29 g/mol. Its structure includes a tetrahydropyrimidine ring, which is known for conferring biological activity and versatility in drug design.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : this compound has been evaluated for its cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that related compounds can inhibit MDM2-p53 interactions and induce G0/G1 phase cell cycle arrest in various cancer cell lines .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxicity of this compound using the MTT assay across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon Cancer)5.0Induces apoptosis
MCF-7 (Breast Cancer)4.5Cell cycle arrest
HeLa (Cervical Cancer)5.5Apoptosis induction

The results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines with IC50 values ranging from 4.5 to 5.5 µM .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HCT-116 cells. The compound was found to significantly reduce cell viability after 72 hours of treatment. Flow cytometry analysis revealed that treatment led to a notable increase in the sub-G1 population, indicating apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

An SAR analysis compared this compound with other derivatives. Modifications to the benzyl group were found to enhance anticancer activity significantly. For example, substituting the benzyl group with more lipophilic moieties increased the compound's potency against HCT-116 and MCF-7 cells .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted ureas or thioureas with β-keto esters, followed by benzylation and esterification. Key parameters for optimization include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • HPLC : Use a C18 column with a buffer system (e.g., ammonium acetate, pH 6.5, adjusted with acetic acid) and UV detection at 254 nm. Retention time consistency (±0.1 min) confirms purity .
  • NMR : Compare ¹H/¹³C spectra to computational predictions (e.g., DFT). Key signals include:
    • Ester methyl group: ~3.7 ppm (¹H), 52 ppm (¹³C).
    • Pyrimidine carbonyls: ~165–170 ppm (¹³C).
  • Melting Point : Validate against literature (e.g., 92.5–93.5°C for structurally similar compounds ).

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free carboxylic acid formation).
  • Handling : Use anhydrous solvents during synthesis to avoid unintended solvolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Validation : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability.
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to conflicting results.
  • Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent effects, impurity profiles) .

Q. What strategies are effective in elucidating the degradation pathways and identifying byproducts under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 50°C.
  • LC-HRMS : Identify degradation products (e.g., demethylation or ring-opening products) using high-resolution mass spectrometry.
  • Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Q. How can computational modeling (e.g., DFT) be applied to predict reactivity or interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases), focusing on hydrogen bonds with the pyrimidine carbonyl and amino groups.
  • SAR Analysis : Correlate computed electrostatic potential maps with experimental IC₅₀ values to guide structural modifications .

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